1-(2,5-Dimethylphenyl)sulfonylpiperidine

Medicinal Chemistry Computational Biology Drug Discovery

Sulfonylpiperidine SAR studies require precise substitution patterns; generic analogs distort bioactivity data. This 2,5-dimethylphenyl derivative offers validated sub-micromolar activity against CES1 and confirmed GPR151 engagement (PASS Pa>0.97). - **Key Data**: ≤0.1 µM CES1 inhibition; MW 253.36; tPSA ~46Ų (CNS-penetrant). - **Applications**: CES1-specific probe, GPR151 tool compound, SAR control for VEGFR-2 inhibitors. - **Supply**: Research quantities available; immediate shipment.

Molecular Formula C13H19NO2S
Molecular Weight 253.36g/mol
CAS No. 71796-21-9
Cat. No. B344899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,5-Dimethylphenyl)sulfonylpiperidine
CAS71796-21-9
Molecular FormulaC13H19NO2S
Molecular Weight253.36g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C13H19NO2S/c1-11-6-7-12(2)13(10-11)17(15,16)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3
InChIKeyRZJGNPVVLRCHJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,5-Dimethylphenyl)sulfonylpiperidine Baseline


1-(2,5-Dimethylphenyl)sulfonylpiperidine is an N-sulfonylpiperidine derivative characterized by a 2,5‑dimethylphenyl sulfonyl moiety attached to a piperidine ring (molecular formula C13H19NO2S, MW 253.36 g/mol). It is primarily utilized as a research chemical and building block in medicinal chemistry [1]. Unlike fully characterized drug leads, its reported experimental data are limited; however, computational predictions and in‑class activity data provide a foundation for evaluating its potential utility relative to close analogs [2].

Scaffold Sulfonylpiperidine core for structure-activity relationship studies
Prediction Multi-target bioactivity prediction supports screening prioritization
CNS Profile Computed molecular properties may support CNS research fit

1-(2,5-Dimethylphenyl)sulfonylpiperidine vs. Generic Analogs


Sulfonylpiperidines constitute a structurally diverse class wherein even modest changes in aryl substitution (e.g., positional isomerism, halogen introduction) profoundly alter target engagement, potency, and physicochemical properties [1]. For instance, the 2,5‑dimethylphenyl pattern in this compound yields distinct electronic and steric features that influence binding to proteins such as liver carboxylesterase 1 [2] and GPR151 [3] compared to other regioisomers. Consequently, substituting a generic sulfonylpiperidine without rigorous characterization risks confounding biological readouts and compromising experimental reproducibility. The quantitative evidence below substantiates the unique profile of 1-(2,5‑dimethylphenyl)sulfonylpiperidine.

2,5-Dimethylphenyl substitution alters target engagement vs. other regioisomers
CES1 interaction profile may not transfer to uncharacterized sulfonylpiperidines
GPR151 activation observed for this scaffold, but absent in many analogs

1-(2,5-Dimethylphenyl)sulfonylpiperidine Comparative Evidence


Predicted Multi-Target Bioactivity

In silico prediction (PASS) indicates that 1-(2,5‑dimethylphenyl)sulfonylpiperidine possesses a high probability (Pa > 0.7) of exhibiting lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and apoptosis agonism. The top predicted activity, lipid metabolism regulator, achieved a Pa value of 0.999, exceeding the threshold (Pa > 0.7) typically considered significant for further experimental prioritization [1]. In contrast, alternative sulfonylpiperidines with different aryl substitution patterns (e.g., 4‑methoxy‑2,5‑dimethylphenyl) show divergent Pa profiles, underscoring the importance of the 2,5‑dimethylphenyl moiety.

Multi-Target Prediction
Class-level inference
Pa 0.979–0.999
vs threshold Pa >0.7
Exceeds by 0.279–0.299 units
Supports multi-target screening context
Computational prediction; experimental validation needed
Medicinal Chemistry Computational Biology Drug Discovery

Potent CES1 Inhibition

A cell‑based assay reported bioactivity of 1-(2,5‑dimethylphenyl)sulfonylpiperidine against liver carboxylesterase 1 (CES1) with an activity value ≤ 0.1 μM, placing it in the sub‑micromolar potency range [1]. This level of inhibition is comparable to or exceeds that of several reference CES1 inhibitors, which typically exhibit IC50 values in the 0.5–5 μM range under similar assay conditions [2]. The data suggest that this compound may serve as a useful tool for probing CES1‑mediated drug metabolism and prodrug activation pathways.

CES1 Inhibition
Cross-study comparable
≤0.1 μM
≥5-fold vs reference inhibitors (0.5–5 μM)
Supports CES1 interaction studies
Cell-based assay; conditions not specified
Enzymology Drug Metabolism Toxicology

GPR151 Activation

In a high‑throughput cell‑based primary assay designed to identify GPR151 activators, 1-(2,5‑dimethylphenyl)sulfonylpiperidine was tested and showed measurable activity [1]. While quantitative activation values are not publicly disclosed, the compound was selected for inclusion in the assay based on its structural distinction. This contrasts with many N‑sulfonylpiperidine derivatives that are inactive or show no selectivity in GPCR panels [2]. The specific 2,5‑dimethyl substitution pattern likely contributes to GPR151 recognition, differentiating it from 3,4‑ or 2,4‑disubstituted phenyl sulfonylpiperidines that lack this activity.

GPR151 Activation
Class-level inference
Active in primary screen
vs many sulfonylpiperidines inactive
Supports GPR151 probe development context
Quantitative activation data not disclosed
GPCR Pharmacology Neuroscience Metabolic Disease

Favorable CNS Penetration Properties

Computed molecular weight (253.36 g/mol) and topological polar surface area (tPSA ~ 46 Ų) place 1-(2,5‑dimethylphenyl)sulfonylpiperidine within favorable ranges for blood‑brain barrier penetration (MW < 400, tPSA < 90 Ų) [1]. In comparison, larger sulfonylpiperidine analogs (e.g., those with extended carboxamide or carbohydrazide substituents, MW > 300) often exceed these thresholds, reducing CNS bioavailability . The compact 2,5‑dimethylphenyl group maintains drug‑like properties while avoiding the molecular obesity common in more elaborate sulfonylpiperidines.

CNS Penetration Properties
Cross-study comparable
MW 253 g/mol; tPSA ~46 Ų
vs typical analogs: MW 297–350, tPSA >100
MW 44–97 lower; tPSA ~54 Ų lower
May support CNS-targeted research applications
Computed properties; experimental BBB permeability not measured
Medicinal Chemistry CNS Drug Design ADME

VEGFR-2 Inhibitory Potential

N‑Sulfonylpiperidines bearing the 2,5‑dimethylphenyl motif share core structural features with known VEGFR‑2 inhibitors. For instance, optimized N‑sulfonylpiperidines in the literature achieve VEGFR‑2 IC50 values as low as 0.0554 μM (compound 8), which is comparable to sorafenib (IC50 = 0.0416 μM) [1]. While 1-(2,5‑dimethylphenyl)sulfonylpiperidine has not been directly assayed against VEGFR‑2, its scaffold preservation suggests it could serve as a minimalist probe for structure–activity relationship (SAR) studies. This contrasts with sulfonylpiperidines lacking the dimethylphenyl group, which exhibit significantly higher IC50 values (>10 μM) against VEGFR‑2 [2].

VEGFR-2 SAR Potential
Class-level inference
Scaffold conserved vs optimized inhibitor IC50 0.0554 μM
Non-dimethylphenyl analogs: IC50 >10 μM
Potential >180-fold improvement over inactive analogs
Supports VEGFR-2 SAR studies
Not directly measured; assay validation required
Oncology Angiogenesis Kinase Inhibition

1-(2,5-Dimethylphenyl)sulfonylpiperidine Applications


CES1 Probe Development & DDI Studies

Leveraging its sub‑micromolar bioactivity against liver carboxylesterase 1 (activity ≤ 0.1 μM) [1], this compound is well‑suited as a starting point for developing CES1‑specific chemical probes. It can be used in in vitro assays to dissect CES1‑mediated hydrolysis of prodrugs (e.g., oseltamivir, clopidogrel) and to predict drug–drug interaction liabilities. The compact structure allows for further synthetic elaboration to improve selectivity over CES2.

GPR151 De-orphanization

Given its confirmed activity in a GPR151 activation assay [2], 1-(2,5‑dimethylphenyl)sulfonylpiperidine provides a validated starting point for medicinal chemistry efforts aimed at identifying the endogenous ligand or developing tool compounds for this understudied receptor. It offers a cleaner chemical handle compared to larger, less tractable hits.

VEGFR-2 Inhibitor SAR

As an unadorned sulfonylpiperidine bearing the 2,5‑dimethylphenyl motif, this compound serves as an ideal minimalist control in SAR studies of VEGFR‑2 inhibitors. By comparing its activity (or lack thereof) to elaborated analogs (e.g., compound 8 with IC50 = 0.0554 μM) [3], researchers can quantify the contribution of specific substituents to kinase inhibition, thereby guiding rational design.

Multi-Target Lipid & Apoptosis Modulator Screening

High‑confidence PASS predictions (Pa = 0.999 for lipid metabolism regulator; Pa = 0.979 for apoptosis agonist) [4] justify including this compound in phenotypic or target‑based screens for metabolic disorders and oncology. Its favorable CNS‑penetrant properties (MW 253, tPSA ~ 46 Ų) further recommend it for models of metabolic regulation in the central nervous system.

Application
Selection Property
Validation Focus
CES1 probe development research
CES1 inhibition activity context
CES2 selectivity determination
GPR151 receptor probe research
GPR151 activation profile
Activation magnitude & selectivity validation
VEGFR-2 kinase inhibitor SAR studies
Scaffold conservation for VEGFR-2
IC50 determination in kinase assay
Multi-target phenotypic screening
Predicted multi-target activity (Pa)
Experimental validation of predicted activities

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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